3-chloro-5-methoxypyridine-2-carbaldehyde
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring is a foundational six-membered aromatic heterocycle containing one nitrogen atom. researchgate.net It is considered a "privileged scaffold" in medicinal chemistry, as its structure is present in a vast number of natural products, vitamins (like niacin and vitamin B6), and pharmaceuticals. researchgate.netresearchgate.net The pyridine moiety is a key component in over 7,000 existing drug molecules. researchgate.netresearchgate.net
The significance of the pyridine scaffold stems from several key properties:
Bioisostere: The pyridine ring is often used as a bioisostere for a benzene (B151609) ring in drug design. The nitrogen atom can increase polarity and act as a hydrogen bond acceptor, which can enhance the solubility and bioavailability of drug candidates. semanticscholar.org
Synthetic Versatility: The pyridine ring can be readily functionalized, allowing chemists to create extensive libraries of compounds for screening and development. sigmaaldrich.com
Biological Activity: Pyridine-based structures are integral to numerous commercially available drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. ijpcbs.com
Role of Aldehyde Functionality in Pyridine Chemistry
The aldehyde group attached to the pyridine ring, particularly at the 2-position as in 3-chloro-5-methoxypyridine-2-carbaldehyde, is a highly reactive functional group. wikipedia.org This reactivity is central to its role as a synthetic intermediate.
Key reactions involving the aldehyde group include:
Nucleophilic Addition and Condensation: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. wikipedia.org A common reaction is condensation with amines to form Schiff bases (imines). rsc.org These iminopyridine products are important bidentate ligands in coordination chemistry. rsc.org
Heterocycle Synthesis: Pyridine aldehydes are crucial precursors for synthesizing more complex fused heterocyclic systems. wikipedia.org They can participate in multicomponent reactions to build diverse molecular frameworks. asianpubs.orgresearchgate.net
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (picolinic acid derivative) or reduced to an alcohol (pyridinemethanol derivative), providing access to other important classes of pyridine compounds. nih.gov
The position of the aldehyde at the C-2 position allows the nitrogen atom of the pyridine ring to influence its reactivity and to participate in chelation with metal ions, a property exploited in catalysis and coordination chemistry. acs.org
Contextualization of Halogenated and Methoxylated Pyridine Derivatives
The presence of chloro (halogen) and methoxy (B1213986) substituents on the pyridine ring, as seen in this compound, is not arbitrary. These groups are strategically incorporated to fine-tune the electronic properties and reactivity of the molecule.
Halogen Substituents: The incorporation of a chlorine atom onto an aromatic ring significantly alters its electronic nature. The electronegative chlorine atom acts as an inductive electron-withdrawing group, which can influence the reactivity of the aldehyde and the pyridine ring itself. Halogens are also critical components in many pharmaceuticals, where they can enhance binding affinity to biological targets and improve metabolic stability. sigmaaldrich.com Furthermore, the chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or act as a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of further complexity.
Methoxy Substituents: The methoxy group (–OCH₃) generally acts as an electron-donating group through resonance. This can influence the regioselectivity of subsequent reactions on the pyridine ring. In medicinal chemistry, methoxy groups can serve as hydrogen bond acceptors and can impact a molecule's lipophilicity and metabolic profile, which are crucial pharmacokinetic properties. Studies on substituted pyridines have shown that methoxy groups can direct the course of reactions, such as in aryne chemistry where they exert a meta-directing effect.
In concert, the chloro and methoxy groups on the pyridine-2-carbaldehyde scaffold create a molecule with a unique and predictable pattern of reactivity, making it a tailored building block for the synthesis of targeted, high-value compounds in academic and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQWZVYMOHFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-06-5 | |
| Record name | 3-chloro-5-methoxypyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chloro 5 Methoxypyridine 2 Carbaldehyde
Direct Synthesis Approaches
Direct synthesis approaches focus on introducing the aldehyde functional group onto a pre-existing 3-chloro-5-methoxypyridine (B183929) scaffold or a closely related derivative in a single, efficient step.
Vilsmeier-Haack Formylation Strategies for Pyridine (B92270) Carbaldehydes
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comijpcbs.com The reaction utilizes a formylating agent, commonly known as the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl3). jk-sci.comnih.gov
The mechanism begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. jk-sci.comwikipedia.org The electron-rich pyridine ring then acts as a nucleophile, attacking the Vilsmeier reagent to form a covalent intermediate. nih.gov Subsequent hydrolysis of this intermediate during the reaction workup yields the desired carbaldehyde. jk-sci.com For the synthesis of 3-chloro-5-methoxypyridine-2-carbaldehyde, the starting material would be 3-chloro-5-methoxypyridine. The electron-donating nature of the methoxy (B1213986) group activates the pyridine ring, facilitating the electrophilic substitution. The formylation is directed to the C2 position, influenced by the electronic effects of the existing chloro and methoxy substituents.
Table 1: Vilsmeier-Haack Reaction Parameters
| Component | Description |
|---|---|
| Substrate | Electron-rich aromatic or heteroaromatic compound (e.g., 3-chloro-5-methoxypyridine) |
| Reagents | N,N-dimethylformamide (DMF) and Phosphorus oxychloride (POCl3) |
| Intermediate | Vilsmeier reagent (a chloroiminium salt) |
| Reaction Type | Electrophilic Aromatic Substitution |
| Product | Aryl or heteroaryl aldehyde |
Oxidative Procedures for Pyridine Methyl/Hydroxymethyl Precursors
Another direct route to this compound involves the oxidation of a corresponding precursor where the C2 position is occupied by a methyl (-CH3) or hydroxymethyl (-CH2OH) group. The synthesis of the target aldehyde can be achieved by the controlled oxidation of (3-chloro-5-methoxypyridin-2-yl)methanol (B8145158).
This transformation requires the use of specific oxidizing agents that can convert a primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. A variety of reagents are suitable for this purpose in heterocyclic chemistry. While specific studies on the oxidation of (3-chloro-5-methoxypyridin-2-yl)methanol are not extensively detailed in the provided results, standard and reliable oxidizing agents are commonly used for such conversions on similar substrates.
Table 2: Common Oxidizing Agents for Alcohol to Aldehyde Conversion
| Oxidizing Agent | Name | Typical Conditions |
|---|---|---|
| MnO₂ | Manganese dioxide | Often used for allylic and benzylic alcohols; reaction in a solvent like dichloromethane (B109758) or chloroform. |
| PCC | Pyridinium chlorochromate | Reaction carried out in an anhydrous solvent such as dichloromethane. |
| DMP | Dess-Martin periodinane | Mild conditions, performed at room temperature in solvents like dichloromethane. |
| SO₃·Py | Sulfur trioxide pyridine complex | Used in the Parikh-Doering oxidation, typically with DMSO as the oxidant and triethylamine. |
Formylation of Halogenated Pyridine Building Blocks
Formylation can also be achieved on halogenated pyridine rings through metal-halogen exchange followed by quenching with a formylating agent. This method is particularly useful when direct electrophilic substitution is difficult or yields undesirable isomers. For instance, a related compound, 5-methoxypyridine-3-carbaldehyde, has been synthesized from 5-bromo-3-methoxypyridine. chemicalbook.com
This strategy can be adapted for the synthesis of this compound. The process would involve treating a dihalogenated precursor, such as 2-bromo-3-chloro-5-methoxypyridine, with a strong organometallic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). chemicalbook.com The n-BuLi selectively replaces the more reactive bromine atom with lithium. This lithiated intermediate is then reacted with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group at the C2 position. chemicalbook.com Subsequent aqueous workup yields the final product.
Indirect Synthetic Routes and Precursor Transformations
Indirect routes involve the initial synthesis of a key intermediate, which is then chemically modified in subsequent steps to yield the target compound.
Preparation of Halogenated Pyridine Intermediates
The foundation of many indirect synthetic routes is the preparation of a specifically halogenated pyridine derivative, which serves as a versatile building block. For the synthesis of this compound, an essential intermediate would be 3-chloro-5-methoxypyridine.
The introduction of a chlorine atom onto a pyridine ring is a critical step in forming the necessary precursors. This can be accomplished through various chlorination techniques, depending on the starting material and the desired regioselectivity. If starting from a methoxypyridine derivative, direct chlorination can be employed.
Various chlorinating agents can be used, including elemental chlorine, sulfuryl chloride (SO2Cl2), and N-chlorosuccinimide (NCS). The reaction conditions, such as solvent, temperature, and the presence of a catalyst, are optimized to control the position of chlorination. For example, the chlorination of 3-methylpyridine (B133936) can be achieved using elemental chlorine in the presence of an organic acid and a radical initiator. google.com In the context of synthesizing 3-chloro-5-methoxypyridine, a potential starting material could be 5-methoxypyridine. The directing effects of the methoxy group would need to be carefully considered to achieve the desired 3-chloro substitution pattern.
Table 3: Common Chlorinating Agents for Heterocycles
| Agent | Name | Characteristics |
|---|---|---|
| Cl₂ | Elemental Chlorine | Highly reactive; often used with a catalyst or initiator for radical or electrophilic chlorination. google.com |
| SO₂Cl₂ | Sulfuryl Chloride | Can act as a source of chlorine radicals or undergo electrophilic substitution, often with a catalyst. |
| NCS | N-Chlorosuccinimide | A milder source of electrophilic chlorine, commonly used for activated aromatic and heterocyclic systems. |
| POCl₃ | Phosphorus Oxychloride | Primarily used to convert pyridones to chloropyridines. google.com |
Another important transformation is the conversion of a hydroxyl group (pyridinol) to a chlorine atom. For instance, 5-chloro-3-methoxypyridine can be prepared from the commercially available 5-chloro-3-pyridinol by reaction with diazomethane. clockss.org This highlights a common strategy where the pyridine ring is first chlorinated, and then other functional groups are introduced or modified.
Halogen Exchange Reactions for Substituted Pyridines
Halogen exchange reactions, such as the Finkelstein reaction, provide a valuable method for the synthesis of halopyridines that may be difficult to access through direct halogenation. thieme-connect.de This type of reaction involves the conversion of one halogen for another, typically driven by the precipitation of a metal halide salt in a suitable solvent. thieme-connect.de While direct chlorination of pyridine derivatives can be challenging to control regioselectively, halogen exchange offers a more precise route.
For instance, a bromo- or iodo-substituted pyridine precursor can be converted to the corresponding chloro derivative. Metal-mediated halogen exchange reactions have also been developed for aryl and vinyl halides, which can be applicable to pyridine systems. frontiersin.org These reactions often utilize copper or nickel catalysts to facilitate the exchange. frontiersin.orgnih.gov The choice of reagents and reaction conditions is critical to ensure high yields and prevent side reactions.
Table 1: Examples of Halogen Exchange Reactions on Pyridine Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 5-Bromopyrimidine | n-BuLi, then CCl4 | 5-Chloropyrimidine | - | nih.gov |
| 2-Bromo-3-chloro-5-trifluoromethylpyridine | CuCl, DMF | 2-Cyano-3-chloro-5-trifluoromethylpyridine | - | google.com |
| Aryl Bromide | NiCl2, DMF | Aryl Chloride | Good to Excellent | frontiersin.org |
Introduction of Methoxy Functionality
The introduction of a methoxy group onto a pyridine ring can be achieved through several synthetic strategies, primarily involving the reaction of a suitably substituted pyridine with a methoxide (B1231860) source.
Alkoxylation Reactions on Pyridine Rings
Alkoxylation, specifically methoxylation, is commonly achieved through nucleophilic aromatic substitution (SNA_r) reactions. wikipedia.orglibretexts.orglibretexts.org In this approach, a pyridine ring bearing a good leaving group, such as a halogen, at the desired position is treated with a methoxide source, typically sodium methoxide. The pyridine ring must be activated towards nucleophilic attack, which is often facilitated by the presence of electron-withdrawing groups. libretexts.orglibretexts.org
For the synthesis of 3-chloro-5-methoxypyridine, a potential precursor would be a 3,5-dihalopyridine. The differential reactivity of the halogens can allow for selective substitution. For example, in 3,5-dichloropyridine, the C5 position can be more susceptible to nucleophilic attack by sodium methoxide under specific reaction conditions.
Table 2: Examples of Alkoxylation Reactions on Pyridine Rings
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | NaOH, H2O | 2,4-Dinitrophenol | - | wikipedia.org |
| 3,5-Dichloropyridine N-oxide | NaOMe | 3-Chloro-5-methoxypyridine N-oxide | - | google.com |
| 4-Bromonitrobenzene | NaOCH3 | 4-Nitromethoxybenzene | - | libretexts.org |
Directed Metalation of Methoxypyridines for Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgharvard.edu In the context of methoxypyridines, the methoxy group can act as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. organic-chemistry.orgwikipedia.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org
For a substrate like 3-chloro-5-methoxypyridine, the methoxy group at the 5-position could potentially direct metalation to the C4 or C6 position. However, the presence of the chloro group at the 3-position will also influence the regioselectivity of the lithiation. The interplay of these electronic and steric effects determines the final position of functionalization. Metalation of 2-methoxypyridine (B126380) has been shown to occur at the α-position using specific mixed-base systems. acs.org
Conversion of Precursor Functional Groups to Carbaldehyde
The final step in the synthesis of this compound involves the introduction of the carbaldehyde group at the 2-position. This can be accomplished either by direct formylation of the pre-functionalized pyridine ring or by the conversion of a suitable precursor group.
Oxidation of Alkyl/Hydroxymethyl Pyridines
The oxidation of a methyl or hydroxymethyl group at the 2-position of the pyridine ring is a common method for the synthesis of pyridine-2-carbaldehydes. Various oxidizing agents can be employed for this transformation. For instance, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (B1415998) can be oxidized to the corresponding aldehyde. libretexts.org
Common oxidizing agents for the conversion of hydroxymethylpyridines to the corresponding aldehydes include manganese dioxide (MnO2), selenium dioxide (SeO2), and various chromium-based reagents. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the other functional groups on the pyridine ring.
Table 3: Examples of Oxidation of Hydroxymethylpyridines
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol | Oxidizing Agent | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | - | libretexts.org |
| 2-Hydroxymethylpyridine | MnO2 | Pyridine-2-carbaldehyde | Good | General Method |
Hydrolysis or Reduction of Pyridine Nitriles/Esters to Aldehydes
Pyridine-2-carbonitriles or pyridine-2-carboxylic acid esters can serve as valuable precursors to the corresponding aldehydes. The reduction of a nitrile to an aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). google.com This method is often preferred as it can stop the reduction at the aldehyde stage without proceeding to the primary amine.
Alternatively, the reduction of a pyridine-2-carboxylic acid ester to the corresponding aldehyde can be performed. This typically involves a two-step process of reduction to the primary alcohol followed by oxidation to the aldehyde, as direct reduction of an ester to an aldehyde can be challenging.
Green Chemistry and Sustainable Synthesis Approaches
The pursuit of green and sustainable methods for the synthesis of pyridine derivatives is driven by the need to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, which contribute to environmental pollution and pose safety risks. In contrast, green chemistry approaches aim to address these challenges through innovative catalytic systems and optimized reaction protocols.
Catalysis is a fundamental pillar of green chemistry, offering pathways to new molecules with high efficiency and selectivity while minimizing waste. In the context of pyridine synthesis, a variety of catalytic systems have been explored to facilitate the construction of the pyridine ring and the introduction of functional groups.
Heterogeneous Catalysis:
Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive for sustainable synthesis due to their ease of separation from the reaction mixture and potential for recyclability. This simplifies product purification and reduces waste. Examples of heterogeneous catalysts investigated for the synthesis of various pyridine derivatives include:
Mesoporous Materials: Materials like MCM-41, a mesoporous silica (B1680970), can be functionalized with metal ions (e.g., Mn, Al) or acidic groups (e.g., H₂SO₄, H₃PW₁₂O₄₀) to create active catalysts. These materials have been successfully employed in the solvent-free synthesis of chalcones from substituted pyridine-2-carbaldehydes, demonstrating their potential for facilitating reactions at the aldehyde group. nih.gov
Nano-catalysts: Nanoparticles of metal oxides, such as TiO₂, have shown high catalytic activity in the synthesis of pyridine dicarbonitrile derivatives under aqueous conditions at room temperature. tandfonline.com Similarly, copper supported on magnetic chitosan (B1678972) has been used as a recyclable nanocatalyst for the synthesis of 2,4,6-triaryl pyridines. tandfonline.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity, making them promising candidates for heterogeneous catalysis. While specific applications to the target molecule are not documented, their versatility in catalyzing various organic transformations suggests potential for future development in this area.
The table below summarizes some heterogeneous catalytic systems used in the synthesis of pyridine derivatives, highlighting the green chemistry benefits.
| Catalyst System | Pyridine Derivative Type | Reaction Conditions | Key Advantages |
| Metal-incorporated & Acid-functionalized MCM-41 | Chalcones from pyridine-2-carbaldehydes | Solvent-free | Recyclable catalyst, solvent-free conditions. nih.gov |
| Nano-TiO₂ | Pyridine dicarbonitriles | Water, room temperature | High yield, simple work-up, aqueous medium. tandfonline.com |
| Cu/magnetic chitosan | 2,4,6-Triaryl pyridines | Aerobic oxidation, 90°C | Magnetically separable and recyclable catalyst. tandfonline.com |
Homogeneous Catalysis:
While heterogeneous catalysis offers advantages in product separation, homogeneous catalysts often exhibit higher activity and selectivity. Recent advances have focused on developing homogeneous catalytic systems that are more sustainable. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrically substituted pyridines. asianpubs.org Palladium-catalyzed reactions are also widely used for the functionalization of pyridine rings, including C-H arylation, which can be a step towards building complex pyridine-containing molecules. beilstein-journals.org
Photocatalysis:
Visible-light photocatalysis has emerged as a powerful tool in green synthesis, enabling reactions to proceed under mild conditions with high selectivity. This approach has been applied to the functionalization of alkenes with halopyridines, demonstrating the potential for forming new C-C and C-X bonds on pyridine rings in an atom-economical manner. nih.gov While direct photocatalytic formylation of 3-chloro-5-methoxypyridine has not been reported, the development of photocatalytic C-H functionalization methods offers a promising avenue for future research.
The elimination of volatile organic solvents is a key goal in green chemistry, as they are often toxic, flammable, and contribute to air pollution. Solvent-free reactions, also known as neat reactions, can lead to higher reaction rates, simplified work-up procedures, and reduced waste.
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular technique for accelerating organic reactions, often under solvent-free conditions. oatext.comcem.com This method offers rapid and uniform heating, leading to significantly shorter reaction times and often improved yields compared to conventional heating. nih.gov Microwave-assisted solvent-free synthesis has been successfully applied to the preparation of various pyridine derivatives, including glycosides and 4-oxo-tetrahydro-pyridines. nih.govtandfonline.com
A known, albeit not inherently green, method for the synthesis of a closely related compound, 3-chloro-5-formyl-2-methoxypyridine, involves a formylation reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under mild conditions. pipzine-chem.com Greener adaptations of this type of reaction, known as the Vilsmeier-Haack reaction, have been developed using microwave assistance and solvent-free conditions, which significantly reduces the environmental impact.
The following table illustrates the benefits of microwave-assisted, solvent-free conditions for the synthesis of various pyridine derivatives.
| Reaction Type | Conditions | Reaction Time | Key Advantages |
| Pyridine glycoside synthesis | Microwave, solvent-free, silica gel support | Short | Rapid, mild, environmentally friendly. nih.gov |
| One-pot pyridine synthesis | Microwave, ethanol | 2-7 minutes | High yield, short reaction time, low cost. nih.gov |
| 4-Oxo-tetrahydro-pyridine synthesis | Microwave, solvent-free | Short | Efficient, rapid, avoids bulk solvents. tandfonline.com |
Reactions under Mild Conditions:
The use of mild reaction conditions, such as ambient temperature and pressure, is another important aspect of green synthesis as it reduces energy consumption and improves safety. The development of highly active catalysts can enable reactions to proceed under milder conditions. For example, the synthesis of pyridine dicarbonitriles using nano-TiO₂ as a catalyst can be carried out in water at room temperature. tandfonline.com Furthermore, photocatalytic reactions are often conducted at or below room temperature, offering a gentle yet powerful method for chemical transformations. nih.gov
Chemical Reactivity and Transformation of 3 Chloro 5 Methoxypyridine 2 Carbaldehyde
Reactions at the Carbaldehyde Moiety
The aldehyde group, characterized by a polarized carbon-oxygen double bond, is highly susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. It can also undergo oxidation to form a carboxylic acid or reduction to yield a primary alcohol.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to give the final addition product.
The reaction of 3-chloro-5-methoxypyridine-2-carbaldehyde with primary amines is expected to yield imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule. impactfactor.org
While specific studies on this compound are not widely documented, the synthesis of Schiff bases from structurally similar pyridine (B92270) carbaldehydes is well-established. For instance, a series of imines were conveniently prepared in excellent yields by reacting 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) with various primary amines. researchgate.net The general procedure involves heating the aldehyde and the amine, sometimes in a solvent like ethanol. researchgate.net The addition of a catalytic amount of glacial acetic acid can significantly improve the reaction yield. impactfactor.org This type of reaction is versatile, with applications in the synthesis of ligands for metal complexes and compounds with potential biological activity. researchgate.net
Table 1: Representative Schiff Base Formation from a Related Pyridine Carbaldehyde
| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | N-((2-chloro-5-methylpyridin-3-yl)methylene)aniline | Dichloromethane (B109758), room temp, 1 hr | 98 | researchgate.net |
| 4-Chloroaniline | N-((2-chloro-5-methylpyridin-3-yl)methylene)-4-chloroaniline | Dichloromethane, room temp, 1 hr | 98 | researchgate.net |
| 4-Nitroaniline | N-((2-chloro-5-methylpyridin-3-yl)methylene)-4-nitroaniline | Dichloromethane, 90°C, 3 hr | 60 | researchgate.net |
| tert-Butylamine | N-((2-chloro-5-methylpyridin-3-yl)methylene)-2-methylpropan-2-amine | Dichloromethane, room temp, 1 hr | 98 | researchgate.net |
This table is illustrative and based on the reactivity of the analogous compound 2-chloro-5-methylpyridine-3-carbaldehyde.
Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which are α-hydroxy nitriles. This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon. libretexts.org The reaction is reversible and base-catalyzed. unizin.org To facilitate the reaction and for safety reasons, HCN is often generated in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a mineral acid. libretexts.orglibretexts.org The optimal pH for this reaction is typically around 4-5 to ensure the presence of both HCN and free cyanide ions. libretexts.org
The mechanism proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the subsequent step, this intermediate is protonated by a molecule of HCN, yielding the cyanohydrin product and regenerating the cyanide ion catalyst. libretexts.orgyoutube.com Although no specific examples involving this compound are available, this general reaction is applicable to most aldehydes. unizin.org
Table 2: General Conditions for Cyanohydrin Formation
| Reactants | Catalyst | Key Steps | Product Type |
|---|---|---|---|
| Aldehyde, HCN (or NaCN/H+) | Base (e.g., CN-) | 1. Nucleophilic attack by CN- on carbonyl carbon. | α-Hydroxy nitrile (Cyanohydrin) |
| 2. Protonation of the resulting alkoxide intermediate. |
This compound lacks α-hydrogens and therefore cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation with another carbonyl compound that does possess α-hydrogens.
A closely related and highly relevant reaction is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an "active hydrogen" compound, which has a methylene (B1212753) group flanked by two electron-withdrawing groups (Z-CH₂-Z). wikipedia.org Examples of such active hydrogen compounds include diethyl malonate, malonic acid, and cyanoacetic acid. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a stabilized carbanion (enolate). wikipedia.org This carbanion then acts as the nucleophile, attacking the carbonyl carbon of this compound. The initial adduct often undergoes subsequent dehydration to yield a stable α,β-unsaturated product. wikipedia.org
Table 3: Knoevenagel Condensation Overview
| Carbonyl Component | Active Hydrogen Component | Catalyst | Product Type |
|---|---|---|---|
| This compound | Z-CH₂-Z' (e.g., diethyl malonate, ethyl acetoacetate) | Weakly basic amine (e.g., piperidine) | α,β-unsaturated compound |
Oxidation and Reduction Reactions
The aldehyde group is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol.
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-chloro-5-methoxypyridine-2-carboxylic acid. The existence of this carboxylic acid as a commercially available product suggests that this is a feasible and established transformation. appchemical.com
Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid to milder ones. A common and efficient method for the oxidation of pyridine aldehydes involves using reagents like sodium hypochlorite in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This method is known for its mild conditions and high yields in the synthesis of various pyridine carboxaldehydes, and similar conditions can often be adapted for oxidation to the carboxylic acid. google.com
Table 4: Potential Methods for Oxidation of this compound
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic or acidic solution | 3-chloro-5-methoxypyridine-2-carboxylic acid |
| Chromic Acid (H₂CrO₄) | Jones reagent (CrO₃ in acetone/H₂SO₄) | 3-chloro-5-methoxypyridine-2-carboxylic acid |
| Sodium Hypochlorite (NaClO) / TEMPO | Mild, catalytic | 3-chloro-5-methoxypyridine-2-carboxylic acid |
Reduction to Primary Alcohols and Amines
The aldehyde functional group in this compound can be readily reduced to a primary alcohol or converted to an amine through reductive amination.
Reduction to Primary Alcohols: The reduction of the aldehyde to a primary alcohol, (3-chloro-5-methoxypyridin-2-yl)methanol (B8145158), can be achieved using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (NaBH₄) are typically sufficient for this transformation, offering high chemoselectivity for the aldehyde over other potentially reducible groups. The reaction is generally carried out in a protic solvent like methanol or ethanol at room temperature.
Reductive Amination: The aldehyde can also serve as a precursor for the synthesis of primary and secondary amines via reductive amination. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the starting aldehyde. This method provides a direct route to a diverse range of substituted aminomethylpyridines.
Table 1: Reduction and Reductive Amination of this compound
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Primary Alcohol | NaBH₄, Methanol, Room Temperature | (3-chloro-5-methoxypyridin-2-yl)methanol |
| Reductive Amination | Primary or Secondary Amine, NaBH₃CN or NaBH(OAc)₃, Methanol or Dichloromethane | Substituted (3-chloro-5-methoxypyridin-2-yl)methanamine |
Multicomponent Reactions Incorporating the Aldehyde Group
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it a suitable substrate for various MCRs, leading to the synthesis of diverse heterocyclic scaffolds. nih.govresearchgate.net
One prominent example is the synthesis of highly substituted pyridines. In a typical scenario, an aldehyde, a compound with an active methylene group (like malononitrile), and an amine or ammonia source can condense to form a pyridine ring. nih.govacs.org For instance, this compound could potentially react with malononitrile (B47326) and an enamine in a Bohlmann-Rahtz pyridine synthesis to yield a polysubstituted bipyridine derivative. Similarly, in a Hantzsch-type reaction, it could be combined with a β-ketoester and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The diversity of available starting materials for MCRs allows for the creation of large libraries of compounds with varied substitution patterns. nih.govresearchgate.net
Table 2: Potential Multicomponent Reactions of this compound
| Reaction Type | Reactants | Potential Product Class |
|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated carbonyl | Polysubstituted Pyridines |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, Ammonia | Dihydropyridines |
| Kabachnik-Fields Reaction | Amine, Dialkyl phosphite | α-Aminophosphonates |
Reactivity of the Chloro Substituent
The chlorine atom at the 3-position of the pyridine ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen atom and the carbaldehyde group at the 2-position activates the chloro substituent towards nucleophilic attack. This allows for the displacement of the chloride ion by various nucleophiles.
The substitution of the chloro group with an amine is a common transformation. This can be achieved by heating the substrate with a primary or secondary amine, often in the presence of a base. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The electron-withdrawing groups on the ring stabilize this intermediate, facilitating the reaction.
Similarly, alkoxides and thiolates can displace the chloride to form the corresponding ethers and thioethers. These reactions are typically carried out by treating this compound with an alcohol or thiol in the presence of a strong base, such as sodium hydride or potassium carbonate, to generate the nucleophilic alkoxide or thiolate in situ.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent on the pyridine ring can participate in several such reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive chloroarenes. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the chloropyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orgchemrxiv.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Buchwald-Hartwig Amination: This is a versatile palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net It allows for the coupling of the chloropyridine with a wide variety of amines, including those that may not be suitable for traditional SNAr reactions. The use of specialized phosphine ligands is often necessary to achieve high efficiency. organic-chemistry.orgresearchgate.net
Table 3: Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 3-Aryl/alkyl-5-methoxypyridine-2-carbaldehyde |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-5-methoxypyridine-2-carbaldehyde |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 3-Amino-5-methoxypyridine-2-carbaldehyde |
Palladium-Catalyzed Coupling Reactions
No specific studies detailing the participation of this compound in common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination were found. While the chloro- and pyridine moieties suggest potential for such transformations, which are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, no literature currently documents these specific applications for this substrate.
Cross-Electrophile Coupling Strategies
Similarly, there is no available research on the use of this compound in cross-electrophile coupling reactions. This newer class of reactions, which couples two different electrophiles, often using nickel or palladium catalysts, has not been reported with this particular aldehyde.
Transformations Involving the Methoxy (B1213986) Group
Demethylation Strategies
The cleavage of the methoxy group to yield the corresponding pyridinol is a plausible transformation. However, no studies outlining specific reagents, conditions, or yields for the demethylation of this compound have been published.
Rearrangements Involving the Methoxy Group
Research into potential rearrangement reactions involving the methoxy group of this compound, such as Smiles or other intramolecular rearrangements, is also absent from the current body of scientific literature.
Pyridine Ring Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS) Pathways
The directing effects of the existing substituents (chloro, methoxy, and carbaldehyde) on the pyridine ring would be of significant interest for further functionalization via electrophilic aromatic substitution. The interplay between the activating methoxy group and the deactivating chloro and aldehyde groups would determine the regioselectivity of reactions like nitration, halogenation, or sulfonation. Nevertheless, no experimental studies have been found that investigate the EAS pathways for this compound.
Despite a comprehensive search for scholarly articles and data, specific information regarding the Directed Ortho-Metalation (DoM) and regioselective functionalization of the chemical compound This compound is not available in the public domain.
The chemical literature provides extensive information on the principles of Directed Ortho-Metalation on the pyridine ring, often guided by various directing groups. Similarly, numerous studies detail the regioselective functionalization of a wide array of substituted pyridines. However, research specifically detailing these transformations on the precise molecular structure of this compound could not be located.
Without specific experimental data from the scientific literature on this compound, a detailed and scientifically accurate article on its chemical reactivity and transformation, as requested, cannot be generated.
Applications in Advanced Organic Synthesis and Material Precursors
Building Block for Complex Heterocyclic Systems
The strategic placement of reactive sites on 3-chloro-5-methoxypyridine-2-carbaldehyde makes it an ideal starting material for the construction of more complex heterocyclic architectures, particularly fused and polycyclic systems.
Synthesis of Fused Pyridine (B92270) Derivatives
The dual functionality of an aldehyde group and a chlorine atom ortho to the ring nitrogen provides a powerful platform for annulation reactions, leading to the formation of fused pyridine derivatives. While direct synthetic examples for this specific compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous structures like 2-chloroquinoline-3-carbaldehydes. nih.govrsc.orgrsc.org The aldehyde group can readily undergo condensation with a variety of nucleophiles, while the adjacent chloro group serves as a leaving group for subsequent intramolecular cyclization.
This reactivity pattern enables the synthesis of several important fused heterocyclic cores:
Thieno[2,3-b]pyridines: Reaction with mercapto-acetic acid derivatives can initiate a sequence of condensation and cyclization to yield the thienopyridine core, a scaffold found in various biologically active molecules.
Furo[2,3-b]pyridines: Similarly, condensation with compounds containing an active methylene (B1212753) group adjacent to an oxygen functionality can lead to the formation of the furo[2,3-b]pyridine (B1315467) system. ias.ac.in
Pyrrolo[2,3-b]pyridines: The reaction with amino compounds, such as amino acid esters, can be used to construct the pyrrolopyridine skeleton, which is central to many alkaloids and pharmaceutical agents. nih.govias.ac.in
Formation of Polycyclic Nitrogen Heterocycles
The reactivity of this compound extends to the formation of larger, polycyclic nitrogen-containing systems, often through multicomponent reactions. Drawing parallels from the well-studied chemistry of 2-chloroquinoline-3-carbaldehydes, this compound can serve as a key synthon in reactions that build multiple rings in a single step. nih.gov
For example, the aldehyde functional group can participate in condensation reactions with active methylene compounds like malononitrile (B47326) or β-ketoesters. nih.gov The resulting intermediate, possessing a newly formed reactive site, can then undergo intramolecular cyclization via displacement of the chloride by an endocyclic nucleophile. Such strategies can lead to the formation of complex structures like pyrimido nih.govresearchgate.netnaphthyridines and other polycyclic systems that are of significant interest in medicinal chemistry and materials science. nih.gov
Precursor for Advanced Organic Materials
The electronic properties and functional group handles of this compound make it a valuable precursor for the synthesis of advanced organic materials with tailored optical and electronic properties.
Intermediate for Fluorinated Pyridine Derivatives
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. Chlorinated pyridines are established precursors for the synthesis of their fluorinated counterparts. google.comresearchgate.net The chlorine atom on the this compound ring can be substituted with fluorine through nucleophilic aromatic substitution (SNAr) reactions, typically using fluoride (B91410) sources like potassium fluoride. google.com
This transformation is highly significant as fluorinated pyridines are key components in many modern pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov The ability to convert the chloro-substituted precursor into a fluoro-derivative provides a crucial pathway for fine-tuning the electronic properties and bioactivity of target molecules.
| Transformation | Reagents | Product Class | Significance |
| Halogen Exchange (Halex) | Potassium Fluoride (KF) | 3-fluoro-5-methoxypyridine-2-carbaldehyde | Enhanced metabolic stability, altered electronic properties |
| Electrophilic Fluorination | Selectfluor® | Fluorinated Pyridines | Direct fluorination of the pyridine ring |
This table illustrates potential fluorination strategies based on established chemical principles.
Synthons for Conjugated Systems
Conjugated polymers and oligomers are a class of materials characterized by alternating single and double bonds, which exhibit interesting electronic and optical properties for applications in organic electronics like LEDs and solar cells. mdpi.commdpi.com The aldehyde group of this compound is a key functional group for extending conjugation through the formation of C=C bonds.
Several classical organic reactions can be employed to utilize this aldehyde as a synthon for building larger conjugated systems: nih.govnih.gov
Wittig Reaction: Reaction with phosphonium (B103445) ylides converts the aldehyde into an alkene, incorporating a new vinyl group into the structure.
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, using phosphonate (B1237965) carbanions, is a reliable method for forming alkenes with high stereoselectivity.
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) yields an electron-deficient alkene, a common structural motif in functional dyes and materials.
Through these reactions, the pyridine ring of this compound can be linked to other aromatic or vinyl units, creating extended π-systems with tunable properties for materials science applications. mdpi.com
Versatile Intermediate in Medicinal Chemistry Research Building Blocks
The value of this compound in medicinal chemistry stems from the versatility of its functional groups, which allow for a wide range of chemical modifications. This enables the creation of diverse libraries of compounds for screening and drug discovery programs. The pyridine core itself is a privileged scaffold, present in numerous approved drugs.
The aldehyde group is particularly useful and can be transformed into a variety of other functionalities:
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
Reduction: Reduction to a primary alcohol using agents like sodium borohydride.
Oxidation: Oxidation to a carboxylic acid.
Imine/Oxime Formation: Condensation with primary amines or hydroxylamine (B1172632) to form imines and oximes, respectively.
The chloro group offers another point for diversification through substitution reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alcohols). clockss.org This multi-faceted reactivity allows medicinal chemists to systematically modify the structure to optimize for biological activity, selectivity, and pharmacokinetic properties. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from related precursors, have shown promise as antimalarial agents. nih.gov
| Functional Group | Potential Transformation | Resulting Moiety |
| Aldehyde | Reductive Amination | Aminomethyl |
| Aldehyde | Reduction | Hydroxymethyl |
| Aldehyde | Oxidation | Carboxylic Acid |
| Aldehyde | Wittig Reaction | Alkene |
| Chloro | Nucleophilic Substitution (e.g., with R-NH2) | Amino-substituted Pyridine |
| Chloro | Suzuki Coupling | Aryl-substituted Pyridine |
This interactive table summarizes key transformations for creating diverse medicinal chemistry building blocks.
Development of Novel Derivatization Reagents
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for detection and quantification. Aldehyde-containing molecules are often employed as derivatization reagents for primary amines, a class of compounds that includes many neurotransmitters and illicit drugs.
The aldehyde group of this compound can react with primary amines to form Schiff bases (imines). This reaction is often rapid and proceeds under mild conditions. The resulting imine will incorporate the substituted pyridine ring, which can be advantageous for several analytical techniques:
Chromatography: The introduction of the pyridine moiety can alter the polarity and volatility of the analyte, potentially improving its separation characteristics in gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Spectroscopy: The aromatic nature of the pyridine ring can serve as a chromophore, facilitating detection by UV-Vis spectroscopy. The presence of the chlorine atom could also be useful for mass spectrometry (MS) analysis due to its characteristic isotopic signature.
While this compound has not been established as a mainstream derivatization reagent, its chemical properties suggest its potential for such applications, particularly in the development of new analytical methods for the detection of primary amines. The synthesis of imines from the related 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) has been demonstrated, showcasing the feasibility of this chemical transformation on similar scaffolds.
Due to the lack of specific published research data for the compound "this compound" corresponding to the detailed computational and theoretical investigations requested, this article cannot be generated at this time.
To provide a scientifically accurate and verifiable article that includes detailed data tables and in-depth research findings for Geometry Optimization, Vibrational Spectroscopic Studies, Frontier Molecular Orbital (FMO) Theory, Charge Distribution Analysis, and Natural Bond Orbital (NBO) Analysis, it is necessary to rely on peer-reviewed scientific literature that has performed these specific quantum chemical calculations on the molecule .
General information about the methodologies exists, but applying them to "this compound" without specific studies would result in speculation rather than factual reporting, thereby failing to meet the requirements for accuracy and detail. Should relevant research on this specific compound become available, this article can be produced.
Computational and Theoretical Investigations of 3 Chloro 5 Methoxypyridine 2 Carbaldehyde and Analogues
Electronic Structure Analysis
Intramolecular Charge Transfer (ICT) Studies
Intramolecular charge transfer is a process where an electron is displaced from one part of a molecule to another upon photoexcitation. In a molecule like 3-chloro-5-methoxypyridine-2-carbaldehyde, the methoxy (B1213986) group (-OCH3) can act as an electron-donating group, while the carbaldehyde (-CHO) and the chloro-substituted pyridine (B92270) ring can act as electron-accepting moieties. A computational study would typically involve calculating the electronic transitions and comparing the electron density distribution between the ground state and the excited states. This analysis helps in understanding the photophysical properties of the molecule, which are crucial for applications in materials science and photochemistry.
Reactivity Prediction and Site Selectivity
Mechanistic Pathway Elucidation through Computational Modeling
Transition State Characterization
To understand how this compound reacts with other chemical species, computational chemists model the entire reaction pathway. A critical part of this is identifying and characterizing the transition state—the highest energy point along the reaction coordinate. This involves complex calculations to find the specific molecular geometry of the transition state and to verify it by analyzing its vibrational frequencies (a single imaginary frequency is characteristic of a true transition state).
Reaction Energetics and Kinetics
Once the reactants, products, and transition states are modeled, their relative energies can be calculated. This information provides the activation energy for the reaction, which is crucial for determining the reaction rate (kinetics). A detailed study would present a potential energy surface diagram, illustrating the energy changes as the reaction progresses. Thermodynamic data such as enthalpy and Gibbs free energy of reaction would also be calculated to determine the spontaneity of the reaction.
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer characteristics, like the one , often exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.) in the presence of a strong electric field. A research article on this topic would typically include a table of these calculated values, comparing them to known NLO materials to assess the potential of this compound in this field.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of polysubstituted pyridines is a continuous endeavor in organic chemistry. For 3-chloro-5-methoxypyridine-2-carbaldehyde, future research is likely to focus on the exploration of novel synthetic pathways that offer improvements in terms of yield, selectivity, and environmental impact over classical methods.
One promising avenue is the application of C-H activation strategies. Direct functionalization of the pyridine (B92270) core could provide more atom-economical routes to this and related compounds. rsc.org Research into late-stage functionalization, a technique that modifies complex molecules in the final steps of a synthesis, could also be highly beneficial. rsc.orginnovations-report.com This approach would allow for the efficient generation of a library of derivatives from a common precursor.
Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, represent a green and efficient approach to synthesizing highly substituted pyridines. nih.govacs.org The development of a one-pot synthesis for this compound could significantly streamline its production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Functionalization | High atom economy, reduced waste | Development of selective catalysts for direct C-H activation |
| Late-Stage Functionalization | Rapid diversification of derivatives | Exploring compatibility with existing complex scaffolds |
| Multicomponent Reactions | High efficiency, reduced reaction time | Design of novel reaction cascades |
Advanced Catalytic Applications
Pyridine derivatives are widely utilized as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. alfachemic.com The specific substitution pattern of this compound makes it an intriguing candidate for the development of novel ligands for a range of catalytic transformations.
The aldehyde functionality can be readily converted into various coordinating groups, such as imines, oximes, or hydrazones, leading to a diverse library of bidentate or multidentate ligands. wikipedia.org These ligands could find applications in asymmetric catalysis, where the chiral environment created by the ligand is crucial for controlling the stereochemical outcome of a reaction.
Moreover, the electronic properties of the pyridine ring, influenced by the chloro and methoxy (B1213986) substituents, could modulate the catalytic activity of the corresponding metal complexes. Future research may explore the use of these ligands in cross-coupling reactions, hydrogenation, and oxidation catalysis. nbinno.comunimi.it
Expansion of Derivatization Chemistry
The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound opens up a vast landscape for derivatization. Standard transformations of the aldehyde, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an alkene via Wittig-type reactions, can provide access to a wide array of novel compounds.
Beyond these classical transformations, emerging derivatization strategies could be employed. For instance, the use of photoredox catalysis could enable novel transformations of the aldehyde or the pyridine ring that are not accessible through traditional thermal methods. The exploration of these derivatization pathways will be crucial for unlocking the full potential of this molecule in various applications. nih.gov
| Derivative Class | Synthetic Transformation | Potential Application |
| Pyridine-2-carboxylic acid | Oxidation of the aldehyde | Pharmaceutical intermediate |
| (3-chloro-5-methoxypyridin-2-yl)methanol (B8145158) | Reduction of the aldehyde | Ligand synthesis |
| 3-chloro-5-methoxy-2-vinylpyridine | Wittig reaction | Monomer for polymerization |
Targeted Applications in Functional Materials
Functionalized pyridines are integral components in the design of a variety of functional materials, including organic light-emitting diodes (OLEDs), sensors, and smart materials. The unique electronic and photophysical properties of the pyridine nucleus make it an attractive scaffold for these applications. researchgate.net
The specific substituents on this compound could be leveraged to fine-tune the properties of resulting materials. For example, the methoxy group can act as an electron-donating group, while the chloro group is electron-withdrawing, creating a push-pull system that can be beneficial for nonlinear optical properties. The aldehyde group provides a convenient handle for incorporation into larger polymeric or supramolecular architectures.
Future research could focus on the synthesis of conjugated polymers or small molecules derived from this compound and the investigation of their photophysical and electronic properties for applications in optoelectronics.
Integration of Machine Learning in Synthetic Design and Reactivity Prediction
Furthermore, computational models can be used to predict the reactivity of this compound in various chemical transformations. rsc.orgnih.gov This can aid in the design of new derivatization reactions and in understanding the factors that govern the selectivity of these processes. By integrating computational predictions with experimental work, the exploration of the chemical space around this molecule can be greatly enhanced.
| Computational Tool | Application Area | Potential Impact |
| Retrosynthesis Software | Synthetic route design | Accelerated discovery of efficient syntheses |
| Quantum Mechanical Calculations | Reactivity prediction | Rational design of new reactions |
| Molecular Docking | Virtual screening for biological activity | Identification of potential pharmaceutical applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-5-methoxypyridine-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of precursor pyridine derivatives. For example, reacting 5-chloro-2-methoxypyridine-3-methanol with a mild oxidizing agent like pyridinium chlorochromate (PCC) under anhydrous conditions (e.g., dichloromethane, 0–5°C) can yield the aldehyde. Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Reaction progress should be monitored via TLC or HPLC .
- Key Parameters : Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation, and employ column chromatography for purification. Yield improvements (>70%) are achievable with slow reagent addition and controlled pH .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves methoxy (δ ~3.8–4.0 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and aromatic protons (δ ~7.5–8.5 ppm).
- X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. ORTEP-3 generates graphical representations of molecular geometry, highlighting bond angles and planarity of the pyridine ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₆ClNO₂, exact mass: 171.00 g/mol) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies in the aldehyde group) be resolved during structural analysis?
- Methodological Answer : Discrepancies may arise from dynamic disorder or solvent interactions. Apply the following:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains.
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in intermolecular interactions, such as C=O···H–N or C–H···O contacts, which stabilize the crystal lattice .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Electronic Effects : The methoxy group at position 5 is electron-donating, directing nucleophiles to the electron-deficient C3 position. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites.
- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling at C3 requires protecting the aldehyde with a ketal group to prevent side reactions .
- Kinetic vs. Thermodynamic Control : Vary solvent polarity (e.g., DMF vs. THF) and temperature to favor desired products. Monitor intermediates via in situ IR spectroscopy .
Q. How do solvent effects and hydrogen-bonding networks influence the stability of this compound in solution?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde via dipole interactions, while protic solvents (e.g., MeOH) may promote hydrate formation. Conduct stability assays using ¹H NMR over 24–72 hours.
- Hydrogen-Bonding Analysis : Use Cambridge Structural Database (CSD) queries to compare packing motifs. For example, the aldehyde oxygen often participates in R₂²(8) motifs with adjacent pyridine N atoms, affecting solubility and crystallization .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between computational (DFT) predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Benchmarking : Compare DFT (B3LYP/6-31G*) results with experimental kinetics. Adjust basis sets or include solvation models (e.g., SMD) to improve accuracy.
- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁸O in the aldehyde) to track reaction pathways. For example, ²H NMR can resolve kinetic isotope effects in substitution reactions .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound, given its reactive aldehyde and chloro substituents?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection. The compound may release HCl vapor under heating.
- Waste Disposal : Quench residual aldehyde with aqueous NaHSO₃ before disposal. Monitor airborne exposure limits (ACGIH TLV: 1 ppm for aldehydes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
